![molecular formula C16H17F3N8 B2419224 2-methyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine CAS No. 2097857-87-7](/img/structure/B2419224.png)
2-methyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C16H17F3N8 and its molecular weight is 378.363. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity
The compound's structure is closely related to derivatives that have been synthesized and evaluated for their antiproliferative effect against human cancer cell lines. Compounds with similar pyrazolo[3,4-d]pyrimidine and piperazine components have shown good activity on several cancer cell lines, suggesting potential anticancer properties that merit further research (Mallesha et al., 2012).
Antibacterial Activity
Novel water-soluble pyrazolo[1,5-a]pyrimidine derivatives, sharing a core structure with the compound , have been synthesized and characterized with antibacterial activity. Their interactions with bovine serum albumin (BSA) were studied, providing insights into the molecular basis of their activity and potential as antibacterial agents (He et al., 2020).
Antiviral Activity
Pyrazolo[3,4-d]pyrimidines have been identified as a novel class of potent enterovirus inhibitors, demonstrating specific and effective inhibition of human enteroviruses at nanomolar concentrations. This suggests the potential of derivatives, including the compound , for the development of new antiviral agents (Chern et al., 2004).
Anti-Phosphodiesterase Activity
Derivatives of pyrazolo[3,4-d]pyrimidin-4-one, related to the chemical structure in focus, have been synthesized and evaluated for their activity against phosphodiesterase-5 (PDE-5), with several compounds showing significant inhibitory activity. This underscores the potential of such compounds, including the mentioned chemical, in the treatment of diseases where PDE-5 inhibition is beneficial (Su et al., 2021).
Synthesis of Novel Heterocyclic Compounds
The compound's framework facilitates the synthesis of various heterocyclic compounds, demonstrating its versatility as a precursor for the development of new molecules with potential biological activities. This chemical backbone is instrumental in generating novel derivatives that could have diverse therapeutic applications (Mekky et al., 2021).
作用機序
Target of Action
The primary targets of this compound are HSP90α and HSP90β , which are part of the HSP90 family proteins . These proteins play a crucial role in cellular processes, including protein folding, intracellular signaling, and protein degradation .
Mode of Action
The compound interacts with its targets, HSP90α and HSP90β, by binding at the N-terminal ATP binding site . This unique binding mode inhibits the function of these proteins, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of HSP90α and HSP90β affects multiple biochemical pathways. These proteins are involved in the folding and function of several client proteins, many of which are involved in signal transduction, cell cycle control, and transcriptional regulation . The inhibition of these proteins can lead to the degradation of client proteins and disruption of these pathways .
Pharmacokinetics
It is noted that the compound exhibitsoral availability in mice , suggesting it can be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized, and eventually excreted
Result of Action
The result of the compound’s action is the inhibition of HSP90α and HSP90β proteins. This leads to the disruption of cellular processes, including protein folding, intracellular signaling, and protein degradation . The exact molecular and cellular effects would depend on the specific context, such as the type of cell and the presence of other signaling molecules .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with target proteins. Additionally, the presence of other molecules can influence the compound’s efficacy. For example, the presence of ATP can compete with the compound for the ATP binding site on HSP90α and HSP90β
特性
IUPAC Name |
1-methyl-4-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N8/c1-10-23-12(16(17,18)19)7-13(24-10)26-3-5-27(6-4-26)15-11-8-22-25(2)14(11)20-9-21-15/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKBTZQBBXQUPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=NN4C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

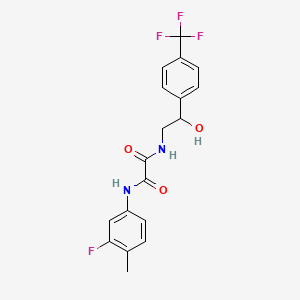
![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2419142.png)
![6-[(3-Fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2419146.png)
![3-(1-picolinoylpiperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2419147.png)
![3-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide](/img/structure/B2419148.png)
![1,6-diphenyl-1H-indolo[5,4,3-def]isoquinoline-2,5,7(6H)-trione](/img/structure/B2419150.png)
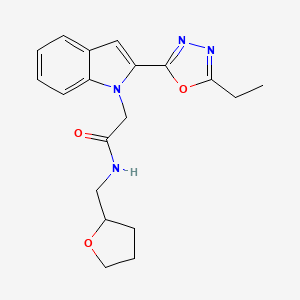

![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2419153.png)
![2,2-Dimethyl-5-[(naphthalen-2-ylamino)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B2419154.png)
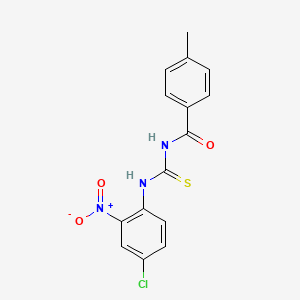
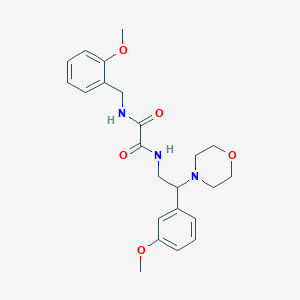
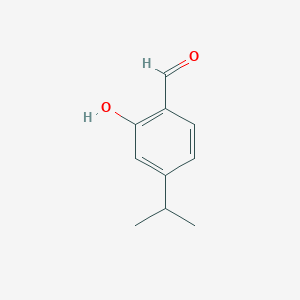
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2419163.png)